![molecular formula C24H22N6O2S2 B12156879 2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12156879.png)
2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound featuring a triazole ring, a methoxyphenyl group, and a phenylhydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with phenyl isothiocyanate to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to form the triazole ring.
Thioether Formation: The triazole compound is then reacted with a suitable thiol, such as thioglycolic acid, under basic conditions (e.g., using sodium hydroxide) to introduce the sulfanyl group.
Acetylation: The resulting sulfanyl compound is acetylated using acetic anhydride in the presence of a base like pyridine to form the acetylated product.
Hydrazinecarbothioamide Formation: Finally, the acetylated product is reacted with phenylhydrazine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the triazole ring, which is known for its biological activity. It can be used in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The triazole ring system is a common motif in many drugs, suggesting that this compound might have pharmacological properties worth investigating.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, potentially inhibiting their function. The methoxyphenyl and phenylhydrazinecarbothioamide moieties may enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the acetyl and phenylhydrazinecarbothioamide groups.
2-({[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one): Contains a similar triazole ring but with different substituents.
Uniqueness
The uniqueness of 2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide lies in its combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties
Biological Activity
2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a complex organic molecule with potential biological activities due to its unique structural features, including a triazole ring and sulfanyl group. This article reviews the compound's biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by various research findings and case studies.
- Molecular Formula : C22H22N4O2S
- Molecular Weight : 398.50 g/mol
- IUPAC Name : 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl-N-phenylhydrazinecarbothioamide
Antioxidant Activity
The antioxidant potential of compounds similar to this compound has been evaluated using methods such as the DPPH radical scavenging assay. Research indicates that derivatives of triazole-thione exhibit significant antioxidant activity, often surpassing that of standard antioxidants like ascorbic acid. For example, certain derivatives demonstrated an IC50 value of approximately 1.08 µg/mL, indicating strong radical scavenging capability .
Anticancer Activity
The anticancer properties of this compound have been investigated in various studies. The MTT assay has been commonly employed to assess cytotoxicity against cancer cell lines. Notably, compounds bearing similar structural motifs have shown promising results against human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cell lines. For instance, one study reported that a related compound exhibited an IC50 value of 0.09 µM against U87 cells, highlighting its potent anticancer activity .
Compound | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
2-{[5-(4-methoxyphenyl)-4H-triazol]} | U87 | 0.09 | |
Similar Derivative | MDA-MB-231 | >10 |
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been explored. Several studies have reported that these compounds demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or altering their conformational states.
- Radical Scavenging : The presence of the sulfanyl group contributes to its ability to neutralize free radicals.
- Cell Cycle Interference : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle .
Case Studies
Several case studies have documented the effectiveness of related triazole compounds:
- Study on Glioblastoma : A derivative was tested against U87 cells and showed significant cytotoxicity with an IC50 value of 0.09 µM.
- Antioxidant Screening : Compounds were screened for their ability to scavenge DPPH radicals, with some exhibiting over 45% inhibition compared to controls.
- Antimicrobial Testing : Triazole derivatives were tested against various pathogens, showing promising results in inhibiting growth at low concentrations .
Properties
Molecular Formula |
C24H22N6O2S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
1-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C24H22N6O2S2/c1-32-20-14-12-17(13-15-20)22-27-29-24(30(22)19-10-6-3-7-11-19)34-16-21(31)26-28-23(33)25-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,26,31)(H2,25,28,33) |
InChI Key |
QEMZCGGPPXVBRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NNC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
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